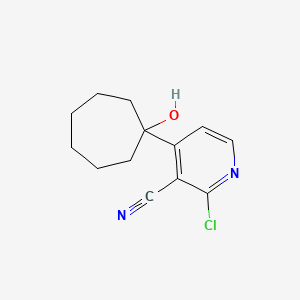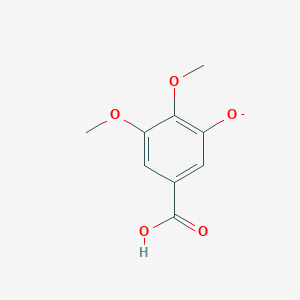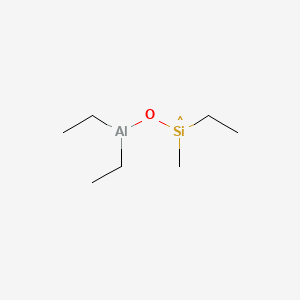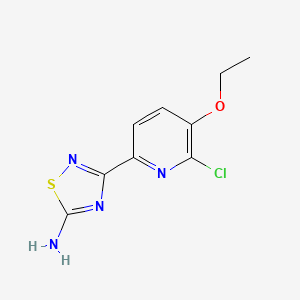
2,5-Bis(phenylethynyl)terephthalaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(phenylethynyl)terephthalaldehyde is an organic compound with the chemical formula C24H14O2. It is characterized by the presence of two phenylethynyl groups attached to a terephthalaldehyde core. This compound is known for its strong aromatic properties and relative stability, making it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,5-Bis(phenylethynyl)terephthalaldehyde can be synthesized through various methods. One common approach involves the reaction of 2,5-dibromoterephthalaldehyde with phenylacetylene in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound likely follows similar protocols to those used in laboratory settings, with optimizations for scale and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Bis(phenylethynyl)terephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethynyl groups can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Strong nucleophiles like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(phenylethynyl)terephthalaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5-Bis(phenylethynyl)terephthalaldehyde largely depends on its functional groups. The aldehyde groups can undergo nucleophilic addition reactions, while the phenylethynyl groups can participate in π-π stacking interactions and conjugation with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complex structures with other molecules .
Vergleich Mit ähnlichen Verbindungen
2,5-Bis(phenylethynyl)rhodacyclopentadienes: These compounds exhibit intense fluorescence and slow intersystem crossing due to weak metal-ligand interactions.
2,5-Bis(octyloxy)terephthalaldehyde: Used in the synthesis of covalent organic frameworks and semiconductors.
2,5-Bis(hexyloxy)terephthalaldehyde: Utilized in the production of advanced materials with specific electronic properties.
Uniqueness: 2,5-Bis(phenylethynyl)terephthalaldehyde is unique due to its combination of aldehyde and phenylethynyl groups, which provide a versatile platform for various chemical modifications and applications. Its strong aromatic properties and stability make it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C24H14O2 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2,5-bis(2-phenylethynyl)terephthalaldehyde |
InChI |
InChI=1S/C24H14O2/c25-17-23-16-22(14-12-20-9-5-2-6-10-20)24(18-26)15-21(23)13-11-19-7-3-1-4-8-19/h1-10,15-18H |
InChI-Schlüssel |
XAZOZVDBSUJQQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2C=O)C#CC3=CC=CC=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![acetic acid;benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-6-imino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-6-imino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13747681.png)

![methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13747705.png)

![Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13747714.png)




![N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide](/img/structure/B13747727.png)

![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]-](/img/structure/B13747738.png)
